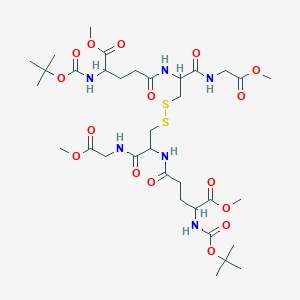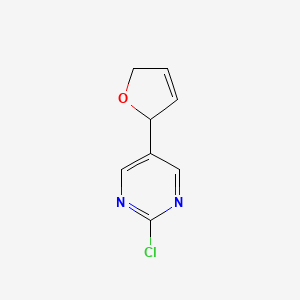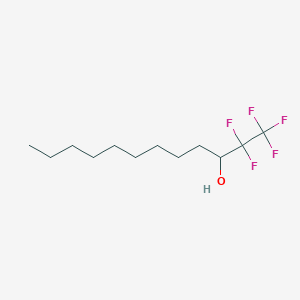
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is an organic compound that features a pyrrolidine ring attached to a nitroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with a suitable pyrrolidine derivative. One common method involves the alkylation of 4-nitroaniline with N-(2-bromoethyl)-1-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted nitroaniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O2/c1-15-10-2-3-12(15)8-9-14-11-4-6-13(7-5-11)16(17)18/h4-7,12,14H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
NHLRAHZAVGJEGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)




![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)
![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)


![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)
